molecular formula C25H30N2O2 B3319965 (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole) CAS No. 1192345-90-6

(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Cat. No.: B3319965
CAS No.: 1192345-90-6
M. Wt: 390.5 g/mol
InChI Key: ZIDQHNROIGAKIB-UHFFFAOYSA-N
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Description

(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand with a pentane-3,3-diyl backbone and benzyl substituents at the 4-positions of the oxazoline rings. Its molecular formula is C₂₅H₃₀N₂O₂ (molecular weight: 390.53 g/mol), and it is characterized by the CAS number 160191-64-0 (or 1192345-90-6 in some sources) . The compound is commercially available as a high-purity reagent (≥97%) and is widely used in asymmetric catalysis due to its ability to coordinate transition metals like Cu(II) and Ni(II), enabling enantioselective transformations .

Properties

IUPAC Name

(4R)-4-benzyl-2-[3-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2/c1-3-25(4-2,23-26-21(17-28-23)15-19-11-7-5-8-12-19)24-27-22(18-29-24)16-20-13-9-6-10-14-20/h5-14,21-22H,3-4,15-18H2,1-2H3/t21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDQHNROIGAKIB-FGZHOGPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=NC(CO1)CC2=CC=CC=C2)C3=NC(CO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(C1=N[C@@H](CO1)CC2=CC=CC=C2)C3=N[C@@H](CO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a compound with significant biological activity and potential applications in pharmaceutical development and biochemical research. Its molecular formula is C25H30N2O2, with a molecular weight of 390.5 g/mol. This compound is noted for its structural properties that make it a valuable research tool in various fields.

Antifungal Properties

Recent studies have highlighted the antifungal activity of derivatives related to the oxazole structure. For instance, compounds similar to (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole) have shown broad-spectrum antifungal properties against pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds were reported between 0.03-0.5 μg/mL for Candida albicans and 0.25-2 μg/mL for the other fungi, indicating strong antifungal potential .

The mechanism by which these oxazole derivatives exert their antifungal effects is believed to involve interference with fungal cell wall synthesis and membrane integrity. The presence of the oxazole ring contributes to the compound's ability to disrupt essential biological processes within fungal cells.

Pharmacokinetics

Pharmacokinetic studies on similar compounds have shown promising results regarding their stability and metabolism in biological systems. For instance, certain derivatives exhibited half-lives of approximately 80.5 minutes in human liver microsomes, suggesting favorable metabolic stability . This characteristic is crucial for developing therapeutics that require sustained action.

Applications in Pharmaceutical Development

The structural characteristics of (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole) make it an attractive candidate for drug development targeting neurological disorders and other conditions. Its ability to interact with biological systems at multiple levels allows researchers to explore its potential as a lead compound in drug discovery .

Case Studies

  • Antifungal Studies : A study conducted on various oxazole derivatives demonstrated that specific modifications could enhance antifungal activity while maintaining low toxicity profiles. This research underlines the importance of structural optimization in developing effective antifungal agents.
  • Neuropharmacology : Research into compounds similar to (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole) has indicated potential neuroprotective effects, making them suitable for investigating treatments for neurodegenerative diseases.

Data Table: Biological Activity Summary

Property Value
Molecular FormulaC25H30N2O2
Molecular Weight390.5 g/mol
Antifungal MIC (Candida)0.03 - 0.5 μg/mL
Antifungal MIC (Cryptococcus)0.25 - 2 μg/mL
Metabolic Half-Life~80.5 min

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential as a lead candidate in drug discovery, particularly for neurological disorders. Its structural characteristics allow for interactions with biological systems that can be exploited to develop novel therapeutics.

  • Neuropharmacology : Research indicates that derivatives of this compound may exhibit neuroprotective effects. Studies suggest that modifications to the oxazole ring can enhance therapeutic efficacy while reducing toxicity .

Antifungal Activity

Recent investigations into the antifungal properties of similar oxazole derivatives have revealed their effectiveness against various fungal pathogens such as Candida albicans and Cryptococcus neoformans.

  • Minimum Inhibitory Concentrations (MIC) :
    • Candida albicans: 0.03 - 0.5 μg/mL
    • Cryptococcus neoformans: 0.25 - 2 μg/mL

The mechanism of action is believed to involve disruption of fungal cell wall synthesis and membrane integrity .

Biochemical Research

The compound is utilized in studies exploring enzyme interactions and metabolic pathways. Its unique structure allows researchers to investigate complex biological systems and develop targeted therapies.

  • Metabolic Stability : Pharmacokinetic studies indicate that compounds similar to (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole) exhibit favorable metabolic profiles with half-lives around 80.5 minutes in human liver microsomes .

Material Science

The properties of (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole) make it suitable for creating advanced materials such as polymers and coatings that require specific chemical stability and durability.

Antifungal Studies

A comprehensive study on oxazole derivatives highlighted how structural optimization can enhance antifungal activity while maintaining low toxicity profiles. This underscores the importance of molecular design in developing effective antifungal agents .

Neuropharmacology Research

Research into compounds similar to (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole) has indicated potential applications in treating neurodegenerative diseases due to their neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Bis(oxazoline) Ligands

Structural Variations

Bis(oxazoline) ligands differ in backbone length, substituents, and stereochemistry. Below is a comparative analysis:

Table 1: Structural Comparison of Bis(oxazoline) Ligands
Compound Name Backbone Substituents Chirality CAS No. Key References
(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole) Pentane-3,3-diyl Benzyl (4R,4'R) 160191-64-0
(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole) Pentane-3,3-diyl Benzyl (4S,4'S) N/A
(4R,4'R)-2,2'-(Heptane-4,4-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) (L2) Heptane-4,4-diyl Phenyl (4R,4'R) N/A
(4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) Propane-2,2-diyl Methyl (4R,4'R) 280755-86-4
(4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) Cyclopentane-1,1-diyl Phenyl (4R,4'R) 298693-03-5
Key Observations:
  • Backbone Flexibility : The pentane-3,3-diyl backbone in the target compound provides intermediate rigidity compared to propane-2,2-diyl (more rigid) and heptane-4,4-diyl (more flexible) .
  • Substituent Effects : Benzyl groups (target compound) offer greater steric bulk than methyl or phenyl, enhancing enantioselectivity in catalysis .
  • Stereochemical Impact : Enantiomers (e.g., 4R vs. 4S) exhibit opposite stereochemical outcomes in asymmetric reactions .

Physical and Chemical Properties

Table 2: Physical Properties Comparison
Compound Melting Point (°C) Solubility Purity Key References
Target Compound Not explicitly reported (solid) Soluble in THF, DCM, ethyl acetate ≥97%
L2 (Heptane-4,4-diyl variant) 181–182 Soluble in dioxane 58% yield
(4R,4'R)-Cyclopentane-1,1-diyl variant Not reported Soluble in chlorinated solvents 95%
Propane-2,2-diyl methyl variant Oil (liquid at RT) Soluble in hexane/ethyl acetate 67% yield
Key Observations:
  • State at RT : The target compound is a solid, whereas propane-2,2-diyl derivatives are oils, reflecting differences in molecular symmetry and packing .
  • Solubility : Benzyl substituents improve solubility in polar aprotic solvents compared to phenyl or methyl groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole), and how is purity validated?

  • Methodology : Synthesis typically involves condensation of substituted oxazole precursors under reflux with catalysts (e.g., glacial acetic acid) in polar aprotic solvents like DMSO or ethanol. Post-reaction, crystallization using water-ethanol mixtures is employed for purification . Purity validation combines HPLC (≥97% purity reported) and NMR to confirm stereochemical integrity .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodology : X-ray crystallography using SHELXL software is the gold standard for resolving absolute configurations. For rapid analysis, circular dichroism (CD) spectroscopy or chiral HPLC can distinguish enantiomers, leveraging the compound’s dihydrooxazole moieties .

Q. What storage conditions are recommended to maintain stability?

  • Methodology : Store at 0–6°C in sealed, dry containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the oxazole rings. Stability studies recommend periodic NMR checks for degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported purity data (e.g., 97% vs. 98%) across suppliers?

  • Methodology : Cross-validate using orthogonal techniques:

  • Quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene).
  • Mass spectrometry to detect trace impurities.
  • Thermogravimetric analysis (TGA) to assess residual solvents or moisture .

Q. What experimental strategies address challenges in synthesizing enantiomerically pure diastereomers?

  • Methodology : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazaborolidines) during cyclization. Post-synthesis, enzymatic resolution with lipases (e.g., Candida antarctica) can enhance enantiomeric excess (≥99% ee) .

Q. How does the compound’s stereochemistry influence its reactivity in transition-metal catalysis?

  • Methodology : Conduct kinetic studies using chiral ligands in model reactions (e.g., asymmetric alkylation). Compare turnover frequencies (TOF) and enantioselectivity via HPLC. Computational modeling (DFT) can map steric/electronic effects of the benzyl and pentane-diyl groups .

Q. What mechanistic insights exist for side reactions during oxazole ring formation?

  • Methodology : Isotopic labeling (e.g., deuterated solvents) and trapping of intermediates (e.g., iminium ions) via in situ NMR. LC-MS monitoring identifies byproducts like hydrolyzed amides or dimerized species .

Q. How can researchers assess the compound’s thermal stability under catalytic conditions?

  • Methodology : Perform differential scanning calorimetry (DSC) under nitrogen to detect decomposition thresholds. Pair with variable-temperature NMR to observe structural changes in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole)
Reactant of Route 2
(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole)

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